5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
5-bromo-7-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPKZIKGIGAVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732155 | |
| Record name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242157-14-7 | |
| Record name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
The exact mode of action of 5-Bromo-7-fluoro-1-indanone is currently unknown due to the lack of specific studies on this compound. It is known to participate in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Bromo-7-fluoro-1-indanone, it is recommended to be stored in a dry, cool, and well-ventilated place, away from direct sunlight. .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of 5-bromo-7-fluoro-indanone, highlighting differences in substituent positions and their impact on physicochemical properties:
Key Observations :
- Halogen Position : The 5-bromo-7-fluoro substitution in the target compound distinguishes it from positional isomers like 7-bromo-5-fluoro and 5-bromo-4-fluoro analogs. These positional changes alter dipole moments and steric effects, influencing receptor binding and solubility .
- Conversely, dibromo-hydroxy derivatives (e.g., DDI) exhibit enhanced DNA-intercalating activity due to increased halogen density and hydrogen-bonding capacity .
Activity Insights :
- 5-Bromo-7-fluoro-indanone: Its role as a precursor to 5-HT7 agonists (e.g., compound 1c, Ki = 0.5 nM) underscores the importance of halogen placement for receptor affinity. Racemization stability is a challenge in enantiopure derivatives .
- Methoxy Derivatives: Exhibit dual adenosine receptor antagonism, with downstream effects on amino acid metabolism linked to antidepressant efficacy .
- Dibromo-Hydroxy Analogs : Potent Topoisomerase IIα inhibitors, comparable to betulinic acid, but with higher cytotoxicity due to DNA intercalation .
Preparation Methods
Friedel-Crafts Acylation Followed by Halogenation
A two-step approach is inferred from analogous indanone syntheses:
Step 1: Cyclization to 7-Fluoro-2,3-dihydro-1H-inden-1-one
A benzene derivative substituted with fluorine undergoes Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) to form the indanone core.
Advantages:
Industrial-Scale Production Insights
Supplier data (Ambeed, Sigma-Aldrich) reveals critical manufacturing details:
Process Optimization
Purification Techniques
-
Recrystallization : Ethanol/water mixtures are used to leverage the compound’s solubility profile.
-
Column Chromatography : Silica gel with hexane/ethyl acetate eluents for lab-scale isolation.
Analytical Characterization
Batch consistency is verified through:
Spectroscopic Data
Chromatographic Purity
| Method | Conditions | Result |
|---|---|---|
| HPLC (C18) | 60:40 MeOH/H₂O, 1 mL/min | 95.2% area |
Q & A
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